
(2-Ethylbutane-1-sulfonyl)benzene
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Overview
Description
(2-Ethylbutane-1-sulfonyl)benzene is a useful research compound. Its molecular formula is C12H18O2S and its molecular weight is 226.34 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What synthetic strategies are recommended for preparing (2-Ethylbutane-1-sulfonyl)benzene, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sulfonation or nucleophilic substitution. For example:
- Step 1: React benzene with chlorosulfonic acid to form benzenesulfonyl chloride.
- Step 2: Substitute the chloride with 2-ethylbutane via a nucleophilic substitution (e.g., using Grignard reagents or alkyl lithium compounds).
Optimization Tips: - Use anhydrous conditions and catalysts like pyridine to suppress side reactions.
- Monitor reaction progress via TLC or HPLC (as described in pharmacopeial methods for sulfonamide derivatives) .
- Purify via column chromatography or recrystallization to isolate high-purity product .
Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Identify alkyl chain integration (e.g., 2-ethylbutane protons at δ 0.8–1.5 ppm) and sulfonyl group proximity via coupling patterns.
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex alkyl-substituted aromatics .
- Infrared Spectroscopy (IR): Confirm sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with methanol/buffer mobile phase (pH 4.6) to assess purity, as validated for sulfonamide derivatives .
Q. Advanced: How can researchers address contradictions in spectroscopic data for derivatives with varying substitution patterns?
Methodological Answer:
- Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., diphenyl sulfone for sulfonyl group behavior) .
- Computational Validation: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results .
- Isomer Identification: Employ chiral chromatography or X-ray crystallography if stereochemical inconsistencies arise .
Q. Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Model transition states to predict regioselectivity in reactions (e.g., sulfonyl group as an electron-withdrawing director) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhancing nucleophilicity) .
- QSPR Models: Corrate substituent electronic parameters (Hammett σ) with reaction rates for predictive design .
Q. Advanced: How can bioactivity assays account for sulfonyl group interference when testing antimicrobial properties?
Methodological Answer:
- Control Experiments: Compare activity of this compound with unsubstituted benzene analogs to isolate sulfonyl effects .
- Enzyme Inhibition Assays: Use fluorogenic substrates to measure inhibition of microbial proteases (e.g., serine hydrolases) and adjust for non-specific sulfonyl reactivity .
- Cytotoxicity Profiling: Pair bioactivity data with mammalian cell viability assays to distinguish selective toxicity .
Q. Advanced: What strategies minimize byproducts during sulfonation or alkylation steps?
Methodological Answer:
- Temperature Control: Maintain low temperatures (−10°C to 0°C) during sulfonation to prevent polysubstitution .
- Protecting Groups: Temporarily block reactive sites on benzene using acetyl or tert-butyl groups .
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance regioselectivity .
Q. Advanced: How can PBPK modeling guide toxicity studies for sulfonyl-containing compounds?
Methodological Answer:
- Template Selection: Use ethylbenzene PBPK models as analogs for parameterizing tissue distribution and metabolic clearance .
- In Silico Adjustments: Modify logP and protein-binding coefficients to reflect sulfonyl hydrophilicity and plasma stability.
- Validation: Compare simulated metabolite profiles (e.g., sulfonic acid derivatives) with in vitro hepatocyte data .
Properties
CAS No. |
777095-41-7 |
---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-ethylbutylsulfonylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-3-11(4-2)10-15(13,14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
MBWFYRSBXDFECY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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